2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a pyrrole ring, and an imidazolidinone moiety. The presence of these functional groups suggests that the compound may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring can be formed through a cyclization reaction involving a diamine and a carbonyl compound.
Coupling of the Pyrrole and Imidazolidinone Rings: The pyrrole and imidazolidinone rings can be coupled through a condensation reaction, where an aldehyde or ketone reacts with an amine to form an imine linkage.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring or the imidazolidinone moiety using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at the imine linkage or the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring or imidazolidinone moiety.
Reduction: Reduced derivatives of the imine linkage or carbonyl groups.
Substitution: Substituted derivatives of the fluorophenyl group.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and chemical reactivity.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound may be investigated for its potential therapeutic effects in treating diseases such as cancer, infections, or inflammatory conditions.
Industry: The compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is likely to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in key biological processes, such as proteases, kinases, or oxidoreductases.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating signaling pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-[(4E)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
2-[(4E)-4-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide: This compound features a bromophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
2-[(4E)-4-{[1-(2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide: This compound features a methylphenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its chemical properties and biological activities in ways that are distinct from its analogs.
Properties
Molecular Formula |
C25H23FN4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(4E)-4-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H23FN4O3/c1-15-8-10-19(11-9-15)27-23(31)14-29-24(32)21(28-25(29)33)13-18-12-16(2)30(17(18)3)22-7-5-4-6-20(22)26/h4-13H,14H2,1-3H3,(H,27,31)(H,28,33)/b21-13+ |
InChI Key |
BAXRLUHLDCRVCH-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC=C4F)C)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4F)C)NC2=O |
Origin of Product |
United States |
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